molecular formula C19H15ClN4S B2818422 (E)-N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-40-2

(E)-N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2818422
CAS No.: 477190-40-2
M. Wt: 366.87
InChI Key: IBIXYXBJZJOOLH-JJIBRWJFSA-N
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Description

The compound “(E)-N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide” is a structurally complex thiazole derivative characterized by an (E)-configured hydrazonoyl cyanide group. Its molecular architecture comprises:

  • A 1,3-thiazole core, a heterocyclic ring known for its role in bioactive molecules due to sulfur and nitrogen atoms enabling diverse interactions.
  • A 4-(2,4-dimethylphenyl) substituent at the 4-position of the thiazole ring, contributing steric bulk and lipophilicity.
  • An (E)-N-(4-chlorophenyl)carbohydrazonoyl cyanide moiety at the 2-position, featuring a chlorine-substituted aryl group and a cyanide functional group.

The E-configuration of the hydrazonoyl cyanide group is critical for molecular geometry, influencing intermolecular interactions and biological activity.

Potential applications of this compound may align with structurally related thiazoles, which exhibit pesticidal, anticancer, or antimicrobial properties . For instance, thiazole derivatives are explored as ferroptosis inducers in cancer therapy due to their ability to modulate redox-active iron pools .

Properties

IUPAC Name

(2E)-N-(4-chloroanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4S/c1-12-3-8-16(13(2)9-12)18-11-25-19(22-18)17(10-21)24-23-15-6-4-14(20)5-7-15/h3-9,11,23H,1-2H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIXYXBJZJOOLH-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Substitution Reactions:

    Carboximidoyl Cyanide Group Addition: The final step involves the addition of the carboximidoyl cyanide group, which can be introduced through a reaction with cyanogen bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and anilino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents on Thiazole Core Molecular Formula Molar Mass (g/mol) Key Features
Target Compound: (E)-N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 4-(2,4-dimethylphenyl), N-(4-Cl-phenyl) C19H15ClN4S* ~367.87* High lipophilicity; steric bulk
(E)-4-(4-chlorophenyl)-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 4-(4-Cl-phenyl), N-(3-Me-phenyl) C18H13ClN4S 352.84 Moderate lipophilicity
N-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide 4-(3-NO2-phenyl), N-(4-NMe2-phenyl) C19H15N5O2S 377.38 Electron-withdrawing NO2 group
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-(4-Cl-phenyl), N-(4-NMe2-benzylidene) C18H16ClN3S 341.85 Electron-donating NMe2 group

*Predicted based on structural similarity to .

Substituent Impact:

  • Electron-withdrawing groups (e.g., Cl, NO2): Enhance electrophilicity and stability under oxidative conditions. The 4-Cl group in the target compound may improve metabolic stability compared to unsubstituted analogs .
  • The 2,4-dimethylphenyl group in the target compound likely enhances membrane permeability but reduces aqueous solubility .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Density (g/cm³) Boiling Point (°C) pKa LogP*
Target Compound 1.32±0.1* 530±50* 6.5±0.1 4.8
CAS 477188-29-7 1.30±0.1 524.8±52.0 6.62±0.1 4.5
N-[4-(dimethylamino)phenyl] analog 1.25±0.1* 510±50* 5.2±0.1 3.2

*Estimated using computational tools (e.g., ACD/Labs).

Key Observations:

  • The target compound’s higher molar mass and logP (4.8 vs. 4.5 for CAS 477188-29-7) suggest greater lipophilicity, favoring passive diffusion across biological membranes .
  • The pKa (~6.5) indicates partial ionization at physiological pH, balancing solubility and membrane permeability.

Inferred Bioactivity

While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:

  • Pesticidal activity : Analogous compounds with chlorophenyl groups (e.g., cyclanilide derivatives) exhibit herbicidal properties by mimicking plant hormones . The target compound’s lipophilicity may enhance cuticle penetration in insects .

Biological Activity

(E)-N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several steps, typically starting from thiazole derivatives and hydrazones. The reaction conditions often include refluxing in solvents such as acetone or using catalysts to enhance yields. The compound can be characterized using techniques like NMR and IR spectroscopy.

Biological Activity Overview

The biological activity of this compound has been investigated across various domains including antimicrobial, antifungal, and anticancer properties. The presence of the thiazole ring and the cyanide group suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest at specific phases.

Compound Cell Line IC50 (µg/mL) Mechanism
4eMCF-75.36Apoptosis via caspase activation
4iHepG22.32Cell cycle arrest and apoptosis

The thiazole ring in this compound is believed to interact with specific enzymes or receptors in cancer cells. This interaction can lead to inhibition of key signaling pathways involved in cell proliferation and survival.

Potential Targets

  • Enzymatic Inhibition : Compounds may inhibit enzymes involved in tumor growth.
  • Receptor Interaction : Binding to cellular receptors can alter signaling cascades that promote apoptosis.
  • Caspase Activation : Inducing the apoptotic pathway through caspase cascade activation.

Case Studies

Several studies have explored the efficacy of thiazole derivatives similar to this compound:

  • Study on Anticancer Properties : A recent study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 5.36 µg/mL. The study indicated that the compound induced apoptosis through increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .
  • Antimicrobial Activity : Another investigation showed that thiazole derivatives possess antimicrobial properties against various bacterial strains, suggesting their potential use in treating infections.
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic potential of thiazole compounds. One study reported successful targeting of sarcoma cells using a radiolabeled thiazole derivative, indicating promising applications in targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, and how are reaction conditions optimized?

  • Methodology : Multi-step organic synthesis typically involves:

  • Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux in ethanol .
  • Step 2 : Introduction of the carbohydrazonoyl cyanide group via condensation reactions with substituted hydrazines, requiring strict pH control (7–9) and temperatures of 60–80°C .
  • Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., DMF for polar intermediates) and using catalysts like pyridine for acid scavenging .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Key Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., chlorophenyl methyl groups at δ 2.3–2.5 ppm) and confirm stereochemistry (E-configuration via coupling constants) .
  • IR : Stretching frequencies for C≡N (2200–2250 cm1^{-1}) and C=S (1050–1250 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 437.08) and fragmentation patterns .

Q. How does crystallographic analysis resolve the 3D structure of this compound?

  • Methods : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths and angles (e.g., thiazole ring planarity, dihedral angles between aromatic substituents) .
  • Data Interpretation : ORTEP diagrams visualize molecular geometry, while thermal ellipsoids assess atomic displacement parameters .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Approaches :

  • DFT Calculations : B3LYP/6-311G(d,p) basis sets model HOMO-LUMO gaps (e.g., 4.2 eV) and Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation behavior .

Q. How do substituents (chlorophenyl, dimethylphenyl) influence biological activity or material properties?

  • Structure-Activity Relationships :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group enhances electrophilicity, potentially increasing binding affinity to biological targets like enzyme active sites .
  • Steric Effects : 2,4-Dimethylphenyl substituents may hinder π-π stacking in material science applications, reducing crystallinity .
    • Experimental Validation : Comparative assays with analogs (e.g., nitro- vs. methyl-substituted derivatives) quantify activity differences .

Q. How can conflicting spectroscopic or crystallographic data be resolved?

  • Case Study : Discrepancies in 1H^1H NMR signals may arise from tautomerism or solvent effects. Solutions include:

  • Variable-Temperature NMR : To detect dynamic equilibria (e.g., enol-keto tautomers) .
  • Multi-Technique Cross-Validation : Pair XRD data with IR/Raman spectroscopy to confirm bond hybridization states .

Q. What strategies mitigate challenges in scaling up synthesis for research applications?

  • Process Chemistry :

  • Flow Reactors : Improve reproducibility for condensation steps via continuous flow systems with residence time <10 minutes .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate high-purity batches (>98%) .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole FormationEthanol, 80°C, 6h65–7092
CondensationHydrazine, DMF, 70°C, pH 850–5585
PurificationRecrystallization (EtOAc/hexane)4598

Table 2 : Spectroscopic Benchmarks

TechniqueKey PeaksAssignment
1H^1H NMRδ 7.8 (d, J=8.5 Hz)Aromatic H (chlorophenyl)
IR2220 cm1^{-1}C≡N stretch
HRMSm/z 437.08 [M+H]+^+Molecular ion

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